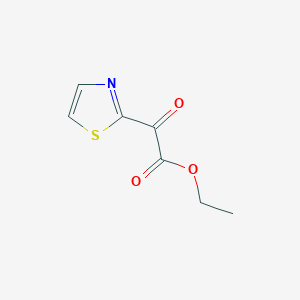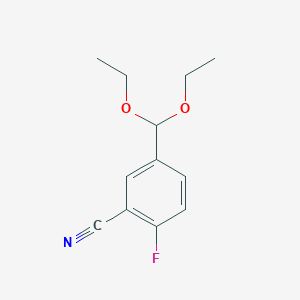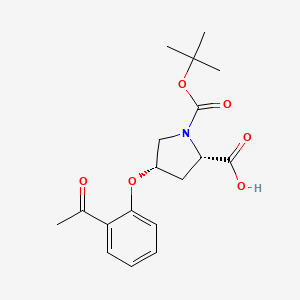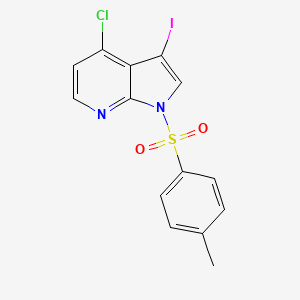
N-Tosyl-4-chloro-3-iodo-7-azaindole
描述
“N-Tosyl-4-chloro-3-iodo-7-azaindole” is a chemical compound with the CAS Number: 869335-20-6. Its IUPAC name is 4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of “N-Tosyl-4-chloro-3-iodo-7-azaindole” involves a multi-step reaction . The first key step is a Suzuki arylation carried out selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety . This is done despite the steric hindrance induced by the azaindole protective group .Molecular Structure Analysis
The molecular structure of “N-Tosyl-4-chloro-3-iodo-7-azaindole” is represented by the formula C14H10ClIN2O2S . The InChI key for this compound is XCUCPOPYQXVOJN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Tosyl-4-chloro-3-iodo-7-azaindole” has a molecular weight of 432.67 . It is a solid substance .科学研究应用
Kinase Inhibition
N-Tosyl-4-chloro-3-iodo-7-azaindole: is a valuable compound in the design of kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and the regulation of cellular activities. The azaindole core of the compound serves as a bioisostere for indoles or purines, making it an excellent candidate for the development of new therapeutic agents targeting various kinases.
Cancer Research
Due to its structural similarity to indoles, N-Tosyl-4-chloro-3-iodo-7-azaindole has potential applications in cancer research. Indole derivatives are known for their biological activity against cancer cells, and this compound could be used to synthesize new molecules with antitumor properties .
Drug Discovery
The compound’s ability to modulate physicochemical properties such as solubility, lipophilicity, and target binding makes it a significant player in drug discovery and medicinal chemistry . Its structural framework allows for fine-tuning of drug-like properties, aiding in the optimization of lead compounds.
Fragment-Based Drug Discovery (FBDD)
N-Tosyl-4-chloro-3-iodo-7-azaindole: can be used in FBDD approaches due to its structural versatility. FBDD involves the screening of small chemical fragments, which bind with weak affinity to biological targets, and this compound’s framework is conducive to such applications .
Pharmacokinetics and ADME-Tox
The compound’s pharmacokinetic profile suggests high gastrointestinal absorption and blood-brain barrier permeability, making it a promising candidate for central nervous system (CNS) drugs. Additionally, its inhibitory effects on various cytochrome P450 enzymes can be leveraged to study drug-drug interactions and toxicity .
Synthetic Chemistry
N-Tosyl-4-chloro-3-iodo-7-azaindole: serves as a starting material or intermediate in the synthesis of complex molecules. Its reactive sites, such as the iodine and chlorine atoms, allow for various chemical transformations, making it a versatile reagent in synthetic organic chemistry .
Biological Process Modulation
As a privileged structure in biological process modulation, this compound can be used to study and influence various biological pathways. Its ability to interact with different biological targets can lead to the discovery of novel mechanisms of action .
安全和危害
未来方向
The azaindole framework, which includes “N-Tosyl-4-chloro-3-iodo-7-azaindole”, is growing in use as kinase inhibitors and contributing to drug discovery and innovation . The azaindole framework is recognized as a privileged structure in biological process modulation, in medicinal chemistry, and drug discovery programs .
作用机制
Target of Action
N-Tosyl-4-chloro-3-iodo-7-azaindole is a type of azaindole derivative . Azaindole derivatives have been widely used as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation. They work by phosphorylating other proteins, which can activate or deactivate these proteins, leading to various cellular responses.
Mode of Action
As a kinase inhibitor, it likely works by binding to the atp binding site of kinases . This prevents the kinase from phosphorylating other proteins, thereby inhibiting the kinase’s activity and affecting the cell signaling pathways it is involved in.
Pharmacokinetics
According to the search results, N-Tosyl-4-chloro-3-iodo-7-azaindole has high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.01 cm/s . Its lipophilicity (Log Po/w) ranges from 2.6 (iLOGP) to 4.92 (WLOGP) . These properties could affect the compound’s bioavailability and distribution within the body.
属性
IUPAC Name |
4-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCPOPYQXVOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701222 | |
| Record name | 4-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tosyl-4-chloro-3-iodo-7-azaindole | |
CAS RN |
869335-20-6 | |
| Record name | 4-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

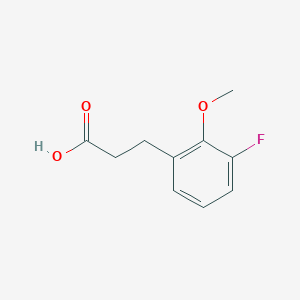


![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1395638.png)
![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)
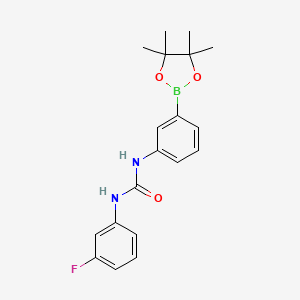
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)
